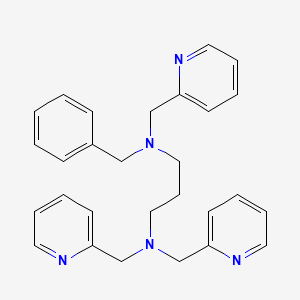

N1-Benzyl-N1,N3,N3-tris(pyridin-2-ylmethyl)propane-1,3-diamine

Description

N1-Benzyl-N1,N3,N3-tris(pyridin-2-ylmethyl)propane-1,3-diamine is a polyfunctional ligand featuring a propane-1,3-diamine backbone substituted with a benzyl group at the N1 position and three pyridin-2-ylmethyl groups at N1, N3, and N3 positions. This pentadentate ligand is designed to coordinate metal ions through its nitrogen donors, including the benzylamine nitrogen, two pyridinyl groups, and the central diamine nitrogens . Its structural flexibility and aromatic substituents make it suitable for applications in coordination chemistry, catalysis, and bioinorganic studies. The compound is commercially available (CymitQuimica, Ref: 10-F606669) and has been synthesized via multi-step alkylation reactions involving propane-1,3-diamine derivatives .

Properties

IUPAC Name |

N-benzyl-N,N',N'-tris(pyridin-2-ylmethyl)propane-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N5/c1-2-11-25(12-3-1)21-32(22-26-13-4-7-16-29-26)19-10-20-33(23-27-14-5-8-17-30-27)24-28-15-6-9-18-31-28/h1-9,11-18H,10,19-24H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWQEUXQQBIXEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCCN(CC2=CC=CC=N2)CC3=CC=CC=N3)CC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Benzyl-N1,N3,N3-tris(pyridin-2-ylmethyl)propane-1,3-diamine typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, followed by their condensation:

-

Step 1: Preparation of Pyridin-2-ylmethyl Chloride

Reagents: Pyridine, formaldehyde, hydrochloric acid.

Conditions: Reflux in an organic solvent like toluene.

-

Step 2: Formation of N1-Benzylpropane-1,3-diamine

Reagents: Benzyl chloride, propane-1,3-diamine.

Conditions: Reflux in ethanol or another suitable solvent.

-

Step 3: Condensation Reaction

Reagents: N1-Benzylpropane-1,3-diamine, pyridin-2-ylmethyl chloride.

Conditions: Base such as sodium hydroxide, reflux in an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of stringent purification processes like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N1-Benzyl-N1,N3,N3-tris(pyridin-2-ylmethyl)propane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at the pyridine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

Oxidation: Corresponding N-oxides.

Reduction: Reduced amines.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in coordination chemistry, particularly in the formation of metal-organic frameworks (MOFs). Its ability to coordinate with various metal ions makes it valuable in catalysis and material science .

Biology and Medicine

In biological research, N1-Benzyl-N1,N3,N3-tris(pyridin-2-ylmethyl)propane-1,3-diamine has been studied for its potential as an algicidal agent, showing effectiveness against harmful algae . Its structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

Industry

Industrially, this compound is used in the synthesis of complex organic molecules and as a precursor in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism by which N1-Benzyl-N1,N3,N3-tris(pyridin-2-ylmethyl)propane-1,3-diamine exerts its effects involves its ability to form stable complexes with metal ions. These complexes can then participate in various catalytic cycles, enhancing reaction rates and selectivity. In biological systems, its interaction with cellular components can disrupt normal cellular functions, leading to its algicidal properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares the target compound with structurally related ligands, focusing on donor groups, denticity, and key properties:

Research Findings and Data

Metal Coordination Studies

- Iron(II) Complexes: Bn-TPEN and its analogs form distorted octahedral iron(II) complexes, where ligand flexibility dictates spin-state crossover behavior.

- Copper(I) Catalysis : Propane-1,3-diamine derivatives with pyridinyl groups have been employed in Cu(I)-mediated N,N’-diarylation reactions, leveraging their ability to stabilize reactive intermediates .

Biological Activity

N1-Benzyl-N1,N3,N3-tris(pyridin-2-ylmethyl)propane-1,3-diamine (CAS Number: 494825-17-1) is a complex organic compound notable for its potential biological activities. This compound features a molecular formula of and a molecular weight of approximately 437.59 g/mol. Its structure consists of a central propane-1,3-diamine core with three pyridin-2-ylmethyl substituents and one benzyl group, which may influence its interactions with biological systems.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, a study published in ACS Omega explored the compound's efficacy against various human cancer cell lines. The results demonstrated that this compound could inhibit cell proliferation effectively, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study: In Vitro Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 10.0 | Inhibition of DNA synthesis |

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity. Research indicates that it possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- DNA Binding : The presence of pyridine rings allows for intercalation into DNA structures, potentially disrupting replication.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer cell metabolism.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics. However, further investigation into its toxicity profile is necessary to establish safety for clinical use.

Q & A

Basic: What are the established synthetic methodologies for preparing N1-Benzyl-N1,N3,N3-tris(pyridin-2-ylmethyl)propane-1,3-diamine?

The compound is synthesized via sequential alkylation of propane-1,3-diamine. Key steps include:

- Benzylation : Reaction of propane-1,3-diamine with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group.

- Pyridylmethylation : Subsequent alkylation with 2-(bromomethyl)pyridine using transition-metal catalysts (e.g., CuI or Pd(PPh₃)₂Cl₂) to attach pyridylmethyl groups.

- Purification : Column chromatography (e.g., Biotage flash systems) or recrystallization to isolate the product .

Note : Yields vary depending on reaction conditions; optimizing stoichiometry and catalyst loading is critical .

Basic: How is the structural integrity of this compound confirmed in synthetic workflows?

Methodological characterization involves:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, pyridyl CH₂ signals at δ 3.5–4.0 ppm) .

- Mass Spectrometry (HRMS-ESI/QTOF) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation from theoretical values .

- Elemental Analysis : Validate C, H, N content within ±0.4% of calculated values .

Basic: What coordination chemistry is anticipated for this ligand in metal complexes?

The ligand acts as a pentadentate N₅ donor with three pyridyl N-atoms and two amine groups. Key applications:

- Cu(II) Complexes : Forms stable complexes for catalysis (e.g., thiocyanato-coordinated structures) with distorted square-planar geometries .

- Fe(II)/Fe(III) Systems : Potential spin-crossover behavior due to flexible ligand geometry .

- Characterization : UV-Vis (d-d transitions), EPR (for paramagnetic metals), and X-ray crystallography to confirm coordination modes .

Advanced: How can synthetic routes be optimized to address low yields in multi-step alkylation?

Strategies include:

- Catalyst Screening : Compare CuI (higher yields for aryl halides) vs. Pd catalysts (efficiency in alkyne coupling) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, MeCN) enhance reaction rates but may require rigorous drying.

- Protecting Groups : Temporarily block reactive amines (e.g., Boc protection) to prevent over-alkylation .

Example : In related diamine syntheses, CuI/L-proline systems achieve >80% yields for aryl-substituted analogs .

Advanced: What role does this ligand play in transition-metal-catalyzed reactions?

- Cross-Coupling Catalysis : Pd complexes of this ligand may facilitate C–C bond formation (e.g., Suzuki-Miyaura) due to electron-rich pyridyl donors stabilizing Pd(0) intermediates .

- Mechanistic Insight : Kinetic studies (e.g., Eyring plots) can assess rate-limiting steps (oxidative addition vs. transmetallation) .

Data Gap : Experimental catalytic activity data for this specific ligand is limited; benchmarking against Bn-TPEN analogs is recommended .

Advanced: How can X-ray crystallography resolve ambiguities in ligand conformation?

- Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) for small-molecule crystals.

- Refinement : SHELXL-2018 for modeling disorder in flexible pyridylmethyl groups .

- Validation : Check R-factor (<5%), residual electron density (<0.5 eÅ⁻³), and Hirshfeld surfaces for intermolecular interactions .

Advanced: How does ligand flexibility impact metal complex stability and reactivity?

- Conformational Analysis : Compare cyclic vs. open-chain analogs (e.g., L1 vs. L2 in ) using DFT calculations (B3LYP/6-31G*) to predict bite angles and steric strain .

- Spin-State Tuning : In Fe complexes, ligand rigidity stabilizes low-spin states, while flexibility favors high-spin configurations .

- Catalytic Selectivity : Flexible ligands enable adaptive coordination, enhancing substrate access in asymmetric catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.